molecular formula C14H12N4O B2624153 N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide CAS No. 2094324-25-9

N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide

Cat. No.: B2624153
CAS No.: 2094324-25-9
M. Wt: 252.277
InChI Key: APJRYTWXXPZDNJ-UHFFFAOYSA-N
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Description

N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide is a compound that features an imidazole ring, a cyanophenyl group, and a prop-2-enamide moiety

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The cyanophenyl group can enhance binding affinity through π-π interactions, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of enzymes or receptors, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and cyanophenyl-containing molecules. Examples include:

Uniqueness

N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring allows for versatile chemical reactivity, while the cyanophenyl group enhances binding interactions. The prop-2-enamide moiety provides additional sites for interaction, making this compound a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-2-14(19)17-9-13-16-8-12(18-13)11-5-3-4-10(6-11)7-15/h2-6,8H,1,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRYTWXXPZDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC=C(N1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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